Sodium 2-(1,3-benzothiazol-2-yl)acetate
Overview
Description
Sodium 2-(1,3-benzothiazol-2-yl)acetate is a chemical compound with the CAS Number: 796883-68-6 . Its linear formula is C9H6NNaO2S .
Synthesis Analysis
The synthesis of Sodium 2-(1,3-benzothiazol-2-yl)acetate involves the coupling between the aromatic aldehydes with o-aminothiophenols . The reaction is carried out in ethanol as a reaction medium and stirred at 50 °C for 1 h .Molecular Structure Analysis
The molecular weight of Sodium 2-(1,3-benzothiazol-2-yl)acetate is 216.22 . Its InChI Code is 1S/C9H8NO2S.Na/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8;/h1-4,13H,5H2,(H,11,12);/q;+1/p-1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Sodium 2-(1,3-benzothiazol-2-yl)acetate have been carried out in 1,3,5-trimethyl-benzene at 140℃ . The new catalyst used in the reaction could be reused at least five times without any degradation of its activity .Physical And Chemical Properties Analysis
Sodium 2-(1,3-benzothiazol-2-yl)acetate is a solid at room temperature . It has a high GI absorption, is a P-gp substrate, and is not a CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibitor . Its Log Kp (skin permeation) is -6.12 cm/s .Scientific Research Applications
1. Schistosomicidal Agents
Benzothiazole derivatives, including compounds related to Sodium 2-(1,3-benzothiazol-2-yl)acetate, have been synthesized and evaluated for their schistosomicidal activity. These compounds have shown promising results similar to praziquantel, indicating their potential as new schistosomicidal agents (Mahran et al., 2007).
2. Organometallic Chemistry
In the field of organometallic chemistry, compounds like 1,4-Bis(benzothiazol-2-yl)benzene, which share a structural resemblance to Sodium 2-(1,3-benzothiazol-2-yl)acetate, have been used to form novel, nonpolymeric, acetate-bridged products (B. O. and P. Steel, 1998).
3. Catalytic C-H, N-H Coupling
In organic synthesis, benzothiazole and its derivatives have been used for catalytic C-H, N-H coupling. These reactions are important for amination processes, demonstrating the compound's utility in synthetic chemistry (Monguchi et al., 2009).
4. Synthesis of Novel Heterocycles
Benzothiazole derivatives have been utilized in the synthesis of novel heterocycles, indicating their role in expanding the diversity of organic compounds. This includes the formation of compounds with potential biological activity (Savitskii et al., 2008).
5. Antibacterial Evaluation
Sodium 2-(1,3-benzothiazol-2-yl)acetate and related compounds have been synthesized and characterized for their antimicrobial activity. These studies are crucial for discovering new antibacterial agents (Rezki, 2016).
Safety And Hazards
Sodium 2-(1,3-benzothiazol-2-yl)acetate is classified as a warning substance . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Future Directions
properties
IUPAC Name |
sodium;2-(1,3-benzothiazol-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S.Na/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8;/h1-4H,5H2,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXCRJSWFJJURL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6NNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(1,3-benzothiazol-2-yl)acetate | |
CAS RN |
796883-68-6 | |
Record name | sodium 2-(1,3-benzothiazol-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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